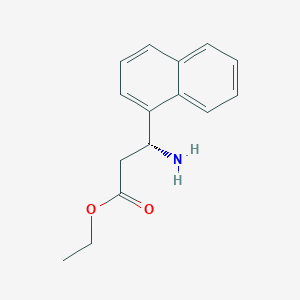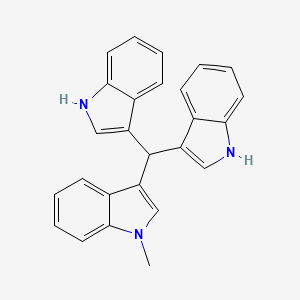![molecular formula C8H6Cl2Te B12567054 [(1,2-Dichloroethenyl)tellanyl]benzene CAS No. 174842-09-2](/img/structure/B12567054.png)
[(1,2-Dichloroethenyl)tellanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,2-Dichloroethenyl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and a 1,2-dichloroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dichloroethenyl)tellanyl]benzene typically involves the reaction of tellurium tetrachloride with a suitable precursor, such as 1,2-dichloroethene, in the presence of a benzene solvent. The reaction is carried out under controlled conditions, often requiring an inert atmosphere and specific temperature ranges to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(1,2-Dichloroethenyl)tellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions may yield tellurium-containing anions or lower oxidation state tellurium compounds.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various tellurium-containing compounds, such as tellurium oxides, tellurium anions, and substituted tellurium derivatives.
Scientific Research Applications
[(1,2-Dichloroethenyl)tellanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which [(1,2-Dichloroethenyl)tellanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium atom plays a crucial role in these interactions, often forming coordination complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- [(1,2-Dichloroethenyl)selenyl]benzene
- [(1,2-Dichloroethenyl)stannyl]benzene
- [(1,2-Dichloroethenyl)germyl]benzene
Uniqueness
[(1,2-Dichloroethenyl)tellanyl]benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its selenium, tin, and germanium analogs. These properties include higher atomic weight, different redox potentials, and unique coordination chemistry, making it a valuable compound for specialized applications.
Properties
CAS No. |
174842-09-2 |
|---|---|
Molecular Formula |
C8H6Cl2Te |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
1,2-dichloroethenyltellanylbenzene |
InChI |
InChI=1S/C8H6Cl2Te/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H |
InChI Key |
SZEGOTALCMDYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Te]C(=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)

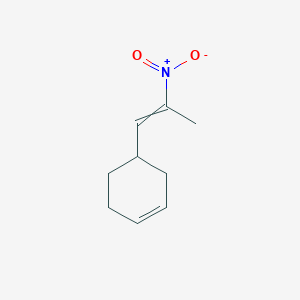

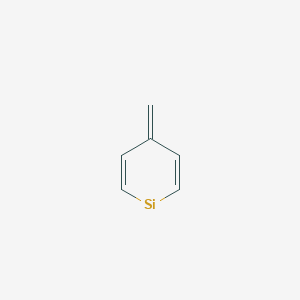
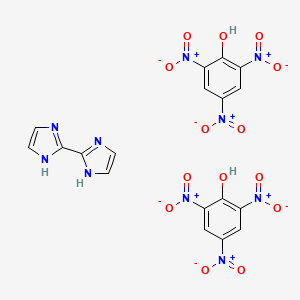
![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)


